1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol
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Overview
Description
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol is an organic compound that features a biphenyl group attached to a butanol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol typically involves the reaction of 2-biphenylol with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-biphenylol attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-one.
Reduction: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butane.
Substitution: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butyl halides.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Biphenylol: Shares the biphenyl core but lacks the butanol moiety.
1-Butanol: Contains the butanol moiety but lacks the biphenyl group.
1-[([1,1’-Biphenyl]-2-yl)oxy]ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol is unique due to the combination of the biphenyl and butanol groups, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
56855-76-6 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(2-phenylphenoxy)butan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-2-14(17)12-18-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17H,2,12H2,1H3 |
InChI Key |
ISZGFYVMHSRARL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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